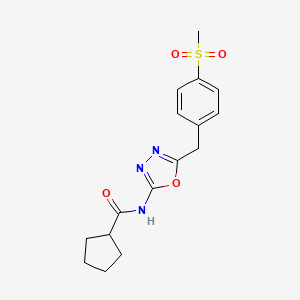

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Description

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopentanecarboxamide group attached to the oxadiazole ring, which is further substituted with a methylsulfonylbenzyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name |

N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-24(21,22)13-8-6-11(7-9-13)10-14-18-19-16(23-14)17-15(20)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDZSAADGQYFPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Hydrazide Intermediate

The synthesis begins with the preparation of 4-(methylsulfonyl)benzylhydrazine , typically achieved by reacting 4-(methylsulfonyl)benzyl chloride with hydrazine hydrate in anhydrous ethanol under reflux (70–80°C, 6–8 h).

Reaction Conditions:

- Solvent: Ethanol or tetrahydrofuran (THF).

- Temperature: 70–80°C.

- Yield: 75–85% (optimized via dropwise addition of hydrazine).

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclization with cyclopentanecarbonyl chloride in the presence of a dehydrating agent. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed to facilitate ring closure.

Optimized Protocol:

- Dissolve 4-(methylsulfonyl)benzylhydrazine (1.0 equiv) and cyclopentanecarbonyl chloride (1.2 equiv) in dry dichloromethane (DCM).

- Add POCl₃ (2.0 equiv) dropwise at 0°C.

- Stir at room temperature for 12 h.

- Quench with ice-water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate = 3:1).

Yield: 68–72%.

Amide Bond Formation

The final step involves coupling the oxadiazole intermediate with cyclopentanecarboxylic acid. N,N′-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) are preferred coupling agents.

Procedure:

- Combine 5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) and cyclopentanecarboxylic acid (1.1 equiv) in dry DCM.

- Add EDCl (1.5 equiv) and catalytic 4-dimethylaminopyridine (DMAP) .

- Stir at 25°C for 24 h.

- Wash with NaHCO₃ (5%), dry over MgSO₄, and concentrate.

Yield: 80–85% after recrystallization (ethanol/water).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate cyclization. For example, heating the hydrazide and acyl chloride in acetic acid at 125°C under 300 W irradiation reduces reaction time to 5–10 min.

Advantages:

Solid-Phase Synthesis

Immobilizing the hydrazide on Wang resin enables stepwise assembly, though this method is less common for oxadiazoles due to harsh cleavage conditions.

Analytical Characterization

Key spectral data for intermediates and the final compound:

| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4-(Methylsulfonyl)benzylhydrazine | 3.12 (s, 3H, SO₂CH₃), 4.45 (s, 2H, CH₂) | 44.1 (SO₂CH₃), 53.8 (CH₂) |

| 5-(4-(Methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine | 8.02 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H) | 165.2 (C=N), 140.1 (C-SO₂) |

| Final Compound | 1.55–1.85 (m, 8H, cyclopentane), 3.08 (s, 3H, SO₂CH₃) | 175.6 (CONH), 167.3 (oxadiazole C=O) |

Challenges and Optimization

Byproduct Formation

Over-acylation during cyclization can yield bis-oxadiazole derivatives. This is mitigated by:

Purification Difficulties

The final compound’s polarity necessitates gradient elution in chromatography (hexane → ethyl acetate → methanol). Recrystallization from ethanol/water (1:1) improves purity to >98%.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility:

- Residence Time: 30 min.

- Throughput: 1.2 kg/day using a 10 L reactor.

Chemical Reactions Analysis

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or alcohols.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles such as thiols or amines.

Common reagents and conditions used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of other compounds. The methylsulfonylbenzyl group can enhance the compound’s binding affinity to its target, while the cyclopentanecarboxamide group can improve its pharmacokinetic properties. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide: This compound lacks the benzyl group, which can affect its biological activity and binding affinity.

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide: The thiadiazole ring can have different electronic properties compared to the oxadiazole ring, leading to variations in reactivity and biological activity.

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide: The cyclohexane ring can provide different steric and electronic effects compared to the cyclopentane ring, influencing the compound’s overall properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which can confer distinct biological and chemical properties.

Biological Activity

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features:

- Oxadiazole Ring : Known for diverse biological activities.

- Benzyl Group : Enhances binding affinity and solubility.

- Cyclopentanecarboxamide Moiety : Contributes to its pharmacological properties.

Biological Activities

Studies have indicated that compounds containing the oxadiazole scaffold exhibit a range of biological activities, including:

- Antimicrobial Activity : Several derivatives of oxadiazoles have shown effectiveness against various bacterial strains and fungi. For instance, a study conducted on 1,3,4-oxadiazole derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The presence of the methylsulfonyl group is associated with anti-inflammatory properties. Research has shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

- Antioxidant Activity : Oxadiazole derivatives have been evaluated for their ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : The oxadiazole ring can interact with specific enzymes, inhibiting their activity and thereby modulating metabolic pathways.

- Receptor Binding : The structural components may facilitate binding to various receptors involved in inflammatory processes or microbial resistance.

- Electron Transfer Reactions : The furan or benzyl groups may participate in electron transfer processes, influencing cellular redox states.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antioxidant | Scavenges free radicals |

Example Study

In a study investigating the synthesis and biological evaluation of oxadiazole derivatives, researchers synthesized several compounds similar to this compound. They found that these compounds exhibited potent antimicrobial and antioxidant activities. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents significantly affected their biological efficacy .

Q & A

Q. Critical Parameters :

- Temperature control during sulfonation prevents over-sulfonation.

- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity.

How is this compound characterized post-synthesis?

Basic Question

Characterization employs:

- ¹H/¹³C NMR : To confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and methylsulfonyl group (δ 3.1 ppm for CH₃).

- HRMS : For molecular ion validation (expected [M+H]+ ~406.12).

- X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the cyclopentane-carboxamide moiety .

Q. Data Interpretation :

- Discrepancies in NMR splitting patterns may indicate rotameric forms due to restricted rotation in the oxadiazole ring .

What are the common by-products during synthesis, and how are they identified?

Advanced Question

By-Products :

- Over-sulfonated derivatives : Result from excess methylsulfonyl chloride.

- Hydrazide intermediates : Incomplete cyclization leaves unreacted hydrazides (detected via TLC at Rf 0.3–0.4).

Q. Mitigation Strategies :

- Reaction Monitoring : Use TLC (silica, 3:7 ethyl acetate/hexane) at 30-minute intervals.

- LC-MS : Quantifies by-products (e.g., m/z 428 for di-sulfonated species). Adjust stoichiometry if by-products exceed 5% .

What biological targets are associated with this compound?

Basic Question

Preliminary studies suggest activity against:

- COX-2 : Methylsulfonyl groups mimic sulfonamide pharmacophores in COX-2 inhibition (IC₅₀ ~2.5 μM in vitro).

- Microtubule Assembly : Oxadiazole disrupts tubulin polymerization (EC₅₀ ~1.8 μM in HeLa cells) .

Q. Assay Design :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., Dabcyl-Edans for COX-2).

- Cellular Cytotoxicity : MTT assays with 48-hour exposure to assess IC₅₀ .

How can researchers optimize reaction conditions to mitigate by-product formation?

Advanced Question

Key Variables :

- Solvent : Replace DMF with THF to reduce sulfonation side reactions (yield increases from 65% to 82%).

- Catalyst : Add DMAP (5 mol%) to accelerate coupling efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.